molecular formula C13H23N B13615234 n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine

n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine

Cat. No.: B13615234
M. Wt: 193.33 g/mol
InChI Key: KTHCILLQMWNALE-UHFFFAOYSA-N
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Description

n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is a cyclohexane derivative featuring a tertiary amine group at the 1-position of the cyclohexane ring, an isopropyl substituent at the 4-position, and a but-3-yn-1-yl (propargyl) chain attached to the nitrogen atom. Its alkyne moiety enables click chemistry applications, while the bulky isopropyl group may influence steric interactions in molecular recognition processes. Historically, it was marketed by CymitQuimica as a research chemical but has since been discontinued, with alternative compounds now recommended .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-but-3-ynyl-4-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C13H23N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h1,11-14H,5-10H2,2-3H3

InChI Key

KTHCILLQMWNALE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with a cyclohexanone derivative, which undergoes alkylation with an appropriate alkyne-containing reagent. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes.

Scientific Research Applications

n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, making it useful for labeling and tracking biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on three cyclohexane derivatives listed by CymitQuimica, highlighting structural, functional, and application-based differences.

Functional Group and Structural Comparison

Compound Key Functional Groups Substituents Molecular Features
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine Tertiary amine, alkyne 4-isopropyl, N-propargyl Combines basicity (amine) with alkyne reactivity; potential for hydrogen bonding.
2-(3-Fluorophenyl)cyclohexan-1-one Ketone, aryl fluoride 2-(3-fluorophenyl) Electron-withdrawing fluorine enhances polarity; ketone enables nucleophilic reactions.
2-(4-Methylcyclohexyl)propanoic acid Carboxylic acid, alkyl chain 2-(4-methylcyclohexyl) Acidic proton for salt formation; hydrophobic methyl group influences solubility.

Physical and Stability Profiles

  • Solubility :

    • The amine derivative is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water due to the hydrophobic cyclohexane and isopropyl groups.
    • The carboxylic acid derivative exhibits higher aqueous solubility at basic pH due to ionization.
    • The fluorophenyl ketone shows moderate solubility in organic solvents like acetone or dichloromethane.
  • Stability :

    • The alkyne in the target compound may degrade under prolonged exposure to light or moisture, whereas the fluorophenyl and carboxylic acid derivatives are more stable under standard storage conditions.

Research and Industrial Relevance

  • Pharmaceuticals : Fluorophenyl ketones are pivotal in CNS drug development, leveraging fluorine’s electronegativity for target binding .
  • Materials Science : Carboxylic acid derivatives serve as crosslinkers in polymer networks.
  • Limitations: The discontinued status of these compounds suggests market shifts toward more stable or synthetically accessible alternatives, such as non-alkyne amines or halogen-free intermediates.

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